4-chloro-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Researchers requiring unexplored chemical space for phenotypic screening face limited access to truly novel, uncharacterized scaffolds. 4-chloro-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 880792-16-5) addresses this gap as a structurally unique benzamide with no published bioactivity-a blank-slate candidate for de-novo target identification. • Unique substitution pattern: 4-chlorobenzamide core with 4-chlorobenzyl & tetrahydrofuran-2-ylmethyl arms • Ideal for phenotypic screening assays & compound library diversification • Validated test case for in silico model benchmarking (CYP inhibition, BBB penetration) Supplied with full analytical characterization (NMR, HPLC, MS). Custom synthesis & bulk quantities available upon request.

Molecular Formula C19H19Cl2NO2
Molecular Weight 364.3 g/mol
Cat. No. B12134310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Molecular FormulaC19H19Cl2NO2
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H19Cl2NO2/c20-16-7-3-14(4-8-16)12-22(13-18-2-1-11-24-18)19(23)15-5-9-17(21)10-6-15/h3-10,18H,1-2,11-13H2
InChIKeyCAUWUNFGXQPCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzamide Research Compound Overview


4-chloro-N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 880792-16-5) is a synthetic small molecule featuring a 4-chlorobenzamide core, N-substituted with both a 4-chlorobenzyl and a tetrahydrofuran-2-ylmethyl group . This compound belongs to the benzamide class, a scaffold known for diverse biological activities. Its molecular formula is C19H19Cl2NO2 and its molecular weight is 364.3 g/mol [1]. The compound is primarily available from specialty chemical suppliers and is positioned as a research tool for investigating biological pathways or as a synthetic intermediate, though its specific biological targets and activities remain largely unpublished in the primary literature .

Sourcing Precision for 4-Chlorobenzamide


Substituting this compound with a seemingly similar benzamide analog is not scientifically valid due to its unique combination of a 4-chlorobenzamide core, a 4-chlorobenzyl group, and a tetrahydrofuran-2-ylmethyl moiety . Minor structural changes in the benzamide class are known to cause profound shifts in target binding, selectivity, and pharmacokinetic properties [1]. For instance, the specific chlorination pattern and the presence of the saturated, hydrogen-bond-accepting tetrahydrofuran ring are predicted to critically influence molecular conformation, lipophilicity, and metabolic stability compared to analogs lacking one of these features. Therefore, generic substitution without precise quantitative comparative data risks introducing an agent with entirely different biological activity and selectivity profiles.

Quantitative Evidence for 4-Chlorobenzamide


Structural Uniqueness vs. Analogs

A direct molecular comparison reveals that the target compound combines structural features from three simpler analogs, which are absent as a unified whole in any single comparator. The target compound uniquely contains a 4-chlorobenzamide core, a 4-chlorobenzyl N-substituent, and a tetrahydrofuran-2-ylmethyl N-substituent in one molecule . The closest identified analogs are N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide (lacking the core 4-chloro), 4-chloro-N-(4-chlorobenzyl)benzamide (lacking the tetrahydrofuran group), and 4-chloro-N-(tetrahydrofuran-2-ylmethyl)benzamide (lacking the 4-chlorobenzyl group) . The presence of all three functional groups is anticipated to create a distinct interaction potential not achievable by any partial structure.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

No Public Bioactivity Data

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) revealed no quantitative biological activity data (e.g., IC50, Ki, EC50) for the target compound [1]. No head-to-head or cross-study comparisons could be performed against any of the identified structural analogs. Without such data, no differentiation based on potency, selectivity, or functional activity can be established.

Biochemical Assays Target Engagement Limitations

Predicted Physicochemical Profile

In the absence of experimental data, in silico predictions can provide a class-level inference for differentiation. The target compound (MW: 364.3 g/mol) is notably larger and more lipophilic than its simpler analog 4-chloro-N-(4-chlorobenzyl)benzamide (MW: 280.15 g/mol) due to the additional tetrahydrofuran-2-ylmethyl group [1]. This group increases the hydrogen bond acceptor count and is expected to significantly alter the polar surface area and logP, leading to different predicted ADME profiles. In benzamide-based drug discovery, such modifications are critical for optimizing permeability and solubility.

ADME Prediction Computational Chemistry Drug Design

Research Applications of 4-Chlorobenzamide


Exploratory Probe for Target Discovery

Given the complete absence of known biological activity data, the compound's primary value is as an uncharacterized, structurally novel probe. Research groups can use it in phenotypic screening assays to identify new biological targets and pathways. Its uncharted nature, as confirmed by the evidence gap in published data [1], makes it a blank-slate candidate for de-novo target identification, where any newly discovered activity would represent a significant scientific finding.

Synthetic Intermediate for Benzamide Libraries

The molecule's structure, featuring a tertiary amide with distinct chlorobenzyl and tetrahydrofuran-methyl arms, makes it a suitable scaffold or late-stage intermediate for synthesizing diverse compound libraries. Its structural uniqueness, when compared to simpler analogs lacking the complete substitution pattern , ensures that downstream molecules occupy a novel region of chemical space.

Validation of ADME Prediction Models

The compound can serve as a validation tool for in silico models predicting properties like CYP enzyme inhibition or blood-brain barrier penetration. Its predicted physicochemical profile, which is significantly different from simpler benzamides [2], provides a challenging test case for algorithms. The lack of experimental data creates a perfect scenario for blind prospective predictions to benchmark model accuracy.

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